3-Acetyl-beta-boswellic acid
Overview
Description
This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-tumor, and antioxidant effects . It has been used in traditional medicine for centuries and has gained attention in modern scientific research for its potential therapeutic applications.
Mechanism of Action
Target of Action
3-Acetyl-beta-boswellic acid (AKBA) is a pentacyclic triterpenoid derived from the resin of the Boswellia serrata plant . It primarily targets the 5-lipoxygenase (5-LO) enzyme , which plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate cellular processes such as inflammation . AKBA also interacts with NF-κB , a protein complex that controls the transcription of DNA and plays a key role in cellular responses to stimuli .
Mode of Action
AKBA inhibits the 5-LO enzyme in a selective, enzyme-directed, nonredox, and noncompetitive manner . This inhibition disrupts the synthesis of leukotrienes, thereby reducing inflammation . AKBA also activates the nuclear factor erythroid-2-related factor 2 (Nrf2), exerting neuroprotective properties against ischemic injury .
Biochemical Pathways
The inhibition of 5-LO by AKBA leads to a decrease in leukotriene production, which can alleviate inflammation . Additionally, the activation of Nrf2 triggers the expression of antioxidant proteins that protect against oxidative damage, contributing to AKBA’s neuroprotective effects .
Pharmacokinetics
AKBA has poor water solubility, which limits its bioavailability . It is highly soluble in commonly used organic solvents such as ethanol, methanol, acetonitrile, chloroform, and acetone . Advanced drug delivery approaches, such as nanotechnology, are being explored to improve the oral absorption and distribution of AKBA .
Result of Action
AKBA exhibits a variety of physiological actions, including anti-infection, anti-tumor, and antioxidant effects . It has been found to promote nerve repair and regeneration after injury, protect against ischemic brain injury and aging, inhibit neuroinflammation, ameliorate memory deficits, alleviate neurotoxicity, and have anti-glioma effects and relieve brain edema . In addition, AKBA has been shown to reverse behavioral dysfunction induced by lipopolysaccharide (LPS), decrease P-IκB-α, miRNA-155 expression level, and carbonyl protein content, restore normal cytokine level, and increase SOCS-1 expression level .
Action Environment
The action of AKBA can be influenced by various environmental factors. For instance, the pH and mobile phase mixture ratio can affect the robustness of AKBA under chromatographic conditions . Furthermore, the presence of other compounds, such as those found in Piper longum extract, can enhance the bioavailability of AKBA .
Biochemical Analysis
Biochemical Properties
3-Acetyl-beta-boswellic acid is known to interact with several enzymes and proteins. It is a non-reducing inhibitor of 5-lipoxygenase (5-LO), showing selectivity for 5-LO over 12-LO or COX . This interaction plays a crucial role in its anti-inflammatory effects .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation, decreases DNA synthesis, and inhibits the migration, invasion, and colony formation of human glioblastoma cell lines . It also increases apoptosis and the activity of caspase 3/7 .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules and changes in gene expression. It binds as an allosteric partial inhibitor, initiating a shift in regioselectivity of the catalyzed reaction . It also suppresses the expression of several genes while increasing the expression of others .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been found to have anti-aging effects and other neurological effects, suggesting its potential for the treatment of neurological diseases .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been found to have anti-tumor effects and also enhances the effects of radiation in glioma when administered at certain dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the activity of the enzyme 5-lipoxygenase through a non-redox reaction . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Human supplements containing Boswellia serrata extracts with high concentrations of this compound are bioavailable, safe, and efficacious in the alleviation of symptoms of naturally occurring osteoarthritis in people .
Subcellular Localization
Its wide range of biological activities suggests that it may interact with multiple cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl-beta-boswellic acid is primarily extracted from the gum resin of Boswellia serrata. The extraction process involves the use of organic solvents such as ethanol, methanol, acetonitrile, chloroform, and acetone . The compound is then purified using chromatographic techniques, including high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In industrial settings, the production of acetyl-beta-boswellic acid involves large-scale extraction from Boswellia serrata resin. The resin is subjected to solvent extraction, followed by purification through HPLC to obtain the desired compound in high purity . Advanced nanotechnology approaches are also being explored to enhance the delivery and bioavailability of acetyl-beta-boswellic acid .
Chemical Reactions Analysis
Types of Reactions: Acetyl-beta-boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the inhibition of the enzyme 5-lipoxygenase through a non-redox reaction . This reaction involves the binding of acetyl-beta-boswellic acid as an allosteric partial inhibitor, leading to a shift in the regioselectivity of the catalyzed reaction .
Common Reagents and Conditions: Common reagents used in the reactions involving acetyl-beta-boswellic acid include organic solvents like ethanol and methanol, as well as catalysts for specific reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed: The major products formed from the reactions of acetyl-beta-boswellic acid include various derivatives with enhanced pharmacological properties. For example, the inhibition of 5-lipoxygenase leads to the formation of products that exhibit strong anti-inflammatory effects .
Scientific Research Applications
Acetyl-beta-boswellic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Beta-boswellic acid
- 11-keto-beta-boswellic acid
- Acetyl-alpha-boswellic acid
- Acetyl-11-keto-beta-boswellic acid
Compared to other boswellic acids, acetyl-beta-boswellic acid is unique due to its potent inhibitory effects on 5-lipoxygenase and its strong anti-inflammatory and anti-tumor properties . The presence of the acetyl group enhances its bioavailability and pharmacological activity, making it a more effective therapeutic agent .
Properties
IUPAC Name |
3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBVHJIKNLBFDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-Boswellic acid acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5968-70-7 | |
Record name | beta-Boswellic acid acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
273 - 275 °C | |
Record name | beta-Boswellic acid acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical concentration range of 3-acetyl-beta-boswellic acid found in Boswellia serrata?
A1: Analysis of 12 batches of Boswellia serrata using HPLC revealed that this compound content ranged from 38.4 to 192.9 mg/g. [] This suggests significant variation in the concentration of this compound within naturally occurring Boswellia serrata.
Q2: What analytical method was used to quantify this compound in the study?
A2: The researchers employed High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound. [] They used a zorbax SB C18 column and a mobile phase consisting of acetonitrile and 0.1% phosphoric acid in water with gradient elution. Detection was carried out at wavelengths of 210 nm and 250 nm.
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